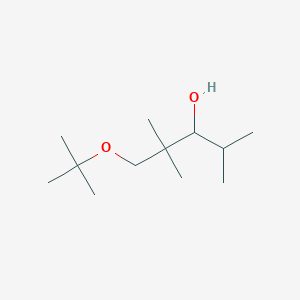
1-tert-Butoxy-2,2,4-trimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a tert-butoxy group and a trimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-3-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of secondary or tertiary alcohols.
Substitution: Generation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The tert-butoxy group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentan-3-ol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
tert-Butyl-1-methyl-2-propynyl ether: Contains a similar tert-butoxy group but differs in the overall structure and functional groups.
Uniqueness
1-tert-butoxy-2,2,4-trimethyl-pentan-3-ol is unique due to the presence of both the tert-butoxy group and the trimethylpentane backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61478-21-5 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-[(2-methylpropan-2-yl)oxy]pentan-3-ol |
InChI |
InChI=1S/C12H26O2/c1-9(2)10(13)12(6,7)8-14-11(3,4)5/h9-10,13H,8H2,1-7H3 |
InChI Key |
NBHSDSKESUUSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















